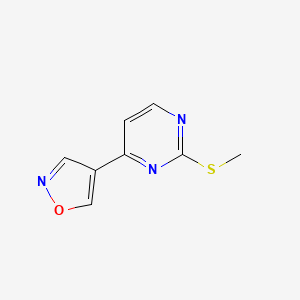

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine

Description

Contextualization of Pyrimidine (B1678525) and Isoxazole (B147169) Heterocycles in Contemporary Chemical Biology

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are mainstays in medicinal chemistry and drug discovery. mdpi.comrsc.org Among these, pyrimidine and isoxazole moieties are particularly prominent due to their wide-ranging biological activities.

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the core structure of the nucleobases uracil, thymine, and cytosine in RNA and DNA. researchgate.netnih.gov This biological ubiquity has inspired the development of a vast number of pyrimidine derivatives with diverse therapeutic applications. gsconlinepress.commdpi.com These compounds are known to exhibit a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. nih.govresearchgate.netnih.gov The pyrimidine scaffold's ability to interact with various biological targets has cemented its status as a "privileged structure" in medicinal chemistry. nih.gov

Similarly, the isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous natural products and synthetic pharmaceuticals. nih.govresearchgate.netnih.gov Isoxazole derivatives have demonstrated a broad array of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects. bohrium.comdaneshyari.comrsc.org The unique electronic and structural characteristics of the isoxazole ring allow it to engage in multiple non-covalent interactions with biological targets, potentially leading to improved efficacy, reduced toxicity, and better pharmacokinetic profiles in drug candidates. bohrium.comdaneshyari.com

Importance of Hybrid Heterocyclic Scaffolds in Medicinal Chemistry Research

The strategy of molecular hybridization—combining two or more distinct pharmacophoric units into a single molecule—has gained significant traction in modern drug design. researchgate.netbohrium.com This approach aims to create novel chemical entities with potentially synergistic or additive biological activities, improved potency, enhanced selectivity, or the ability to interact with multiple biological targets simultaneously. researchgate.netnih.gov

Hybrid heterocyclic scaffolds, which integrate different heterocyclic rings, are a prime example of this strategy. mdpi.comresearchgate.net By fusing or linking well-established bioactive heterocycles like pyrimidine and isoxazole, researchers can explore new regions of chemical space and develop compounds with unique pharmacological profiles. nih.govnih.gov The goal is to harness the individual strengths of each component ring system to overcome challenges such as drug resistance and to create more effective therapeutic agents. researchgate.netnih.gov The resulting hybrid molecules can exhibit enhanced biological and physicochemical properties compared to their individual components. researchgate.net

Overview of Precedent Research on Related Pyrimidine and Isoxazole Derivatives

Extensive research has been conducted on compounds containing pyrimidine, isoxazole, or fused isoxazolopyrimidine systems, revealing a wide range of biological activities. These studies provide a crucial foundation for understanding the potential of new hybrid structures.

For instance, various pyrimidine derivatives have been synthesized and evaluated for their therapeutic potential. Fused pyrimidines are known to act as protein kinase inhibitors, while other derivatives show promise as antimicrobial, anticancer, and anti-inflammatory agents. nih.govijpsjournal.com Likewise, the isoxazole scaffold is present in numerous approved drugs and clinical candidates, valued for its role in compounds targeting cancer, bacterial infections, and inflammatory conditions. nih.govbohrium.comdaneshyari.com

Research into molecules that explicitly combine these two rings, such as isoxazolopyrimidines, has also yielded promising results. Studies have reported on the synthesis of isoxazolo[4,5-d]pyrimidine and isoxazolo[4,3-d]pyrimidine (B13109832) derivatives, which have been investigated for anticonvulsant, anxiolytic, and immunomodulatory activities. nih.govnih.govresearchgate.net The fusion of the two rings creates a rigid bicyclic system whose biological activity is distinct from its constituent parts.

The following table summarizes the biological activities of selected pyrimidine, isoxazole, and hybrid derivatives as reported in the literature.

| Compound Class | Specific Derivative(s) | Reported Biological Activity |

| Pyrimidine Derivatives | Indolyl-pyrimidine hybrids | Anticancer (against HepG-2, HCT-116, MCF-7 cell lines) nih.gov |

| Adamantylated pyrimidines | Antibacterial and antifungal nih.gov | |

| Fused Pyrimidines | Protein kinase inhibition nih.gov | |

| Isoxazole Derivatives | 3,5-disubstituted isoxazoles | Antiproliferative bohrium.com |

| Isoxazole-amide analogues | Anticancer (against HeLa, Hep3B, MCF-7 cell lines) nih.gov | |

| Bis-indolyl-isoxazoles | Not specified, but derived from bioactive alkaloids nih.gov | |

| Hybrid Derivatives | Isoxazolo[4,5-d]pyrimidines | Immunomodulatory (suppression of humoral immune response) nih.gov |

| Isoxazolo[4,5-d]pyrimidines | Antidepressive researchgate.net | |

| Isoxazolo[4,3-d]pyrimidines | Anticonvulsant, anxiolytic, antiserotonergic nih.gov | |

| Isoxazole-oxazole hybrids | Antibacterial (against E. coli, S. pyogenes, S. pneumoniae) nih.gov |

Rationale for Investigating 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine

The investigation of this compound is predicated on a strong scientific rationale derived from the established principles of medicinal chemistry. This specific molecular architecture represents a logical combination of three key structural motifs, each with known significance:

The Pyrimidine Core: As a privileged scaffold, the pyrimidine ring provides a robust foundation with a high likelihood of interacting with various biological targets. gsconlinepress.comresearchgate.net

The Isoxazole Substituent: The presence of the isoxazole ring introduces a pharmacophore known for a wide spectrum of biological activities and favorable pharmacokinetic properties. nih.govbohrium.comrsc.org The linkage at the 4-position of the isoxazole is a specific structural feature that warrants exploration.

The 2-(Methylthio) Group: The methylthio (-SCH₃) group at the 2-position of the pyrimidine ring is a crucial functional handle. It is known to be a versatile synthetic intermediate, allowing for further chemical modification. For example, 2-(methylthio)pyrimidines can serve as precursors for compounds with diverse biological activities, including potential use as intermediates for HIV drugs. chemijournal.com This group can also influence the compound's electronic properties and binding interactions with target proteins.

By combining these three components, this compound emerges as a novel hybrid scaffold. The rationale for its investigation is to explore the potential for synergistic or unique biological activities arising from this specific combination, which has not been extensively studied. It is hypothesized that this compound could serve as a valuable lead structure or a versatile intermediate for the synthesis of a new library of bioactive molecules.

Scope and Objectives of the Research Endeavor

The primary goal of this research endeavor is to synthesize and characterize the novel compound this compound and to conduct a preliminary evaluation of its biological potential.

The specific objectives are:

Synthesis and Characterization: To develop an efficient and reproducible synthetic route to obtain this compound in high purity. The structural identity and purity of the synthesized compound will be confirmed using standard analytical techniques (e.g., NMR, Mass Spectrometry, Elemental Analysis).

Physicochemical Profiling: To determine the key physicochemical properties of the compound, which are essential for understanding its potential as a drug candidate.

Biological Screening: To perform a broad-based in vitro biological screening of the compound against a panel of relevant targets. Based on the precedent activities of its constituent heterocycles, this screening would logically include assays for anticancer, antimicrobial, and anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies: To use the title compound as a platform for the synthesis of a series of analogues by modifying the 2-(methylthio) group and other positions on the heterocyclic rings. This would provide initial insights into the structure-activity relationships and guide the design of more potent and selective compounds.

This research aims to lay the groundwork for a new class of pyrimidine-isoxazole hybrids, potentially identifying a new lead compound for therapeutic development.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylsulfanylpyrimidin-4-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-13-8-9-3-2-7(11-8)6-4-10-12-5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQCJTIAOFAILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654909 | |

| Record name | 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956721-96-3 | |

| Record name | 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Isoxazol 4 Yl 2 Methylthio Pyrimidine

Strategic Disconnection and Precursor Synthesis for Pyrimidine (B1678525) Core Formation

The 2-(methylthio)pyrimidine (B2922345) core is a common scaffold in medicinal chemistry. Its synthesis can be achieved through several reliable methods, often starting from simple acyclic precursors or by modifying existing pyrimidine rings.

A prevalent method involves the cyclocondensation of S-methylisothiourea with a 1,3-dicarbonyl compound or its equivalent. For instance, reacting S-methylisothiourea hemisulfate with chloroacetyl chloride and phosphorus oxychloride in N,N-dimethylformamide, followed by treatment with sodium methoxide, can yield 5-chloro-2-(methylthio)-pyrimidine. This provides a halogenated pyrimidine ready for subsequent cross-coupling reactions.

Alternatively, functionalization of a pre-existing pyrimidine ring is a viable strategy. Commercially available 4,6-dichloro-2-(methylthio)pyrimidine serves as a versatile starting material. It can undergo selective nucleophilic substitution. For example, treatment with one equivalent of sodium methoxide in methanol at room temperature yields 4-chloro-6-methoxy-2-(methylthio)pyrimidine. The remaining chlorine at the C4 position is a key functional handle for introducing the isoxazole (B147169) moiety. Further reaction with a second equivalent of sodium methoxide can produce the 4,6-dimethoxy derivative.

Another route involves the S-methylation of a pyrimidine-2-thione precursor. The thione can be formed by reacting a 1,3-dielectrophile with thiourea, followed by alkylation with an agent like methyl iodide to install the methylthio group.

The table below summarizes common synthetic routes to key 2-(methylthio)pyrimidine intermediates.

| Starting Material | Reagents | Product | Key Features |

| S-Methylisothiourea hemisulfate | 1. Chloroacetyl chloride, POCl₃, DMF; 2. NaOMe | 5-Chloro-2-(methylthio)pyrimidine | Builds the pyrimidine ring directly with a halogen handle. |

| 4,6-Dichloro-2-(methylthio)pyrimidine | NaOMe (1.1 eq), MeOH | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Selective monosubstitution, leaving a C4-chloro handle for coupling. |

| 2-Thioxopyrimidine derivative | Methyl iodide, Base | 2-(Methylthio)pyrimidine derivative | S-methylation of a pre-formed pyrimidine thione. |

The isoxazole ring is a five-membered heterocycle that can be synthesized through various methods, with the 1,3-dipolar cycloaddition being the most prominent. This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).

To obtain a 4-functionalized isoxazole suitable for coupling to the pyrimidine ring, a carefully chosen alkyne is required. Nitrile oxides are unstable and are generally generated in situ from precursors such as aldoximes (by oxidation) or hydroximoyl halides (by dehydrohalogenation). The reaction of a nitrile oxide with a terminal alkyne typically yields a 3,5-disubstituted isoxazole. To functionalize the 4-position, one might start with a 1,3-dicarbonyl compound, which can react with a nitrile oxide source under aqueous basic conditions to form 3,4,5-trisubstituted isoxazoles.

Other specialized methods include the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl) to produce 4-iodoisoxazoles, which are ideal substrates for cross-coupling reactions. Additionally, multi-step sequences starting from propargylic alcohols have been developed to access trisubstituted isoxazoles using sequential iron and palladium catalysis.

The table below outlines primary methods for synthesizing functionalized isoxazoles.

| Reaction Type | Precursors | Product Type | Key Features |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alkene | Substituted Isoxazole | Most common and versatile method for isoxazole ring formation. |

| Cyclization of Oximes | 2-Alkyn-1-one O-methyl oxime + ICl | 4-Iodoisoxazole | Provides a halogenated isoxazole ideal for Sonogashira or Suzuki coupling. |

| Reaction with Dicarbonyls | 1,3-Diketone + Nitrile Oxide | 3,4,5-Trisubstituted Isoxazole | Allows for substitution at the C4 position. |

Coupling Strategies for Constructing the 4-(Isoxazol-4-yl)pyrimidine Linkage

With the pyrimidine and isoxazole precursors in hand, the final and most crucial step is the formation of the C-C bond between the C4 position of the pyrimidine and the C4 position of the isoxazole. Several robust methods are available for this transformation.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aromatic and heteroaromatic rings.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. A potential route would be the reaction of 4-chloro-2-(methylthio)pyrimidine with isoxazol-4-ylboronic acid, catalyzed by a palladium(0) complex with a suitable ligand and base.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. This strategy could be used to synthesize C4-alkynylisoxazoles from 4-iodoisoxazoles and terminal alkynes. A subsequent reaction could then form the pyrimidine ring. Alternatively, a 4-ethynyl-2-(methylthio)pyrimidine could be synthesized and then used in a cycloaddition reaction to form the isoxazole ring directly onto the pyrimidine scaffold.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate, typically catalyzed by palladium or nickel complexes. This method is known for its high functional group tolerance and reactivity. The synthesis could proceed via the coupling of a 4-halopyrimidine with a pre-formed isoxazol-4-ylzinc reagent. The organozinc species can be generated from the corresponding 4-iodoisoxazole.

| Coupling Reaction | Pyrimidine Partner | Isoxazole Partner | Catalyst System (Typical) |

| Suzuki | 4-Chloro-2-(methylthio)pyrimidine | Isoxazol-4-ylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Sonogashira | 4-Iodo-2-(methylthio)pyrimidine | Terminal Alkyne (precursor) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

| Negishi | 4-Chloro-2-(methylthio)pyrimidine | Isoxazol-4-ylzinc halide | Pd(0) or Ni(0) catalyst (e.g., Pd(PPh₃)₄) |

Nucleophilic aromatic substitution (SNAr) is a potential pathway for linking the two heterocyclic rings. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. An SNAr reaction requires a pyrimidine substrate bearing a good leaving group (such as a halogen) at the C4 position and an isoxazole that can act as a nucleophile.

The reaction would involve the deprotonation of an unsubstituted C4-H on an isoxazole ring using a strong base to generate an isoxazolyl anion. This anion would then attack the electron-deficient C4 position of a substrate like 4-chloro-2-(methylthio)pyrimidine, displacing the chloride ion. The efficiency of this reaction is enhanced by the presence of electron-withdrawing groups on the pyrimidine ring, which stabilize the negatively charged intermediate (Meisenheimer complex). While less common than cross-coupling for this specific linkage, SNAr offers a metal-free alternative. For example, SNAr reactions on 5-nitroisoxazoles with various nucleophiles proceed efficiently, highlighting the susceptibility of activated heterocycles to this type of reaction.

This strategy builds the isoxazole ring directly onto a pyrimidine precursor that already contains a suitable dipolarophile. This is one of the most elegant and convergent approaches. The key intermediate would be 4-ethynyl-2-(methylthio)pyrimidine, which can be synthesized via a Sonogashira coupling of 4-chloro-2-(methylthio)pyrimidine with a protected acetylene, followed by deprotection.

This pyrimidine-alkyne would then serve as the dipolarophile in a [3+2] cycloaddition reaction with a nitrile oxide. The nitrile oxide, generated in situ from an aldoxime and an oxidant (like chloramine-T) or from a hydroximoyl chloride and a base, would react with the pyrimidine-alkyne to directly afford the 4-(isoxazol-4-yl)-2-(methylthio)pyrimidine skeleton. This method avoids the separate synthesis and functionalization of the isoxazole ring for a subsequent coupling step. An intramolecular variation of this reaction can lead to fused ring systems, demonstrating the power of cycloaddition in constructing complex heterocyclic architectures in a single step.

Chemo- and Regioselective Functionalization of this compound

The structural framework of this compound presents multiple sites amenable to chemical modification, offering a rich platform for the synthesis of diverse derivatives. Strategic functionalization can be directed towards the methylthio group, the unsubstituted positions on the pyrimidine ring, or the isoxazole moiety. The inherent electronic properties of the heterocyclic systems and the nature of the substituents guide the chemo- and regioselectivity of these transformations.

Modification of the Methylthio Group (e.g., Oxidation to Sulfoxide (B87167)/Sulfone, Thiolysis)

The methylthio group at the C2-position of the pyrimidine ring is a key handle for synthetic manipulation. Its sulfur atom can be readily oxidized to afford the corresponding sulfoxide and sulfone derivatives. This transformation significantly alters the electronic nature of the substituent, converting the electron-donating methylthio group into strongly electron-withdrawing sulfoxide and sulfone moieties. Such modifications can have a profound impact on the biological activity and physicochemical properties of the parent molecule.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. organic-chemistry.orgresearchgate.net A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. researchgate.net The selectivity of the oxidation, yielding either the sulfoxide or the sulfone, can often be controlled by the choice of reagent and reaction conditions. For instance, milder conditions may favor the formation of the sulfoxide, while more forcing conditions or stronger oxidants lead to the sulfone. organic-chemistry.org Enzymes have also been explored for the reductive cleavage of sulfoxides and sulfones. nih.gov

Table 1: Oxidation Reactions of the Methylthio Group

| Starting Material | Reagent(s) | Product(s) | Notes |

| This compound | Mild Oxidizing Agent (e.g., H₂O₂) | 4-(Isoxazol-4-yl)-2-(methylsulfinyl)pyrimidine | Selective oxidation to the sulfoxide. |

| This compound | Strong Oxidizing Agent (e.g., m-CPBA) | 4-(Isoxazol-4-yl)-2-(methylsulfonyl)pyrimidine | Complete oxidation to the sulfone. |

Beyond oxidation, the methylthio group can be displaced via nucleophilic aromatic substitution reactions, a process sometimes referred to as thiolysis when a thiol is the nucleophile. researchgate.net The methylthio group can act as a leaving group, particularly after activation by conversion to the corresponding sulfoxide or sulfone, which are better leaving groups. This allows for the introduction of a wide range of substituents at the C2-position, including various amines, alkoxides, and other sulfur-containing moieties. nih.govresearchgate.net

Derivatization at Unsubstituted Positions of the Pyrimidine Ring

The pyrimidine ring in this compound possesses unsubstituted carbon atoms that are potential sites for electrophilic or nucleophilic attack, depending on the reaction conditions and the electronic nature of the ring system. Generally, the pyrimidine ring is considered electron-deficient, making it susceptible to nucleophilic substitution, especially at positions activated by electron-withdrawing groups. researchgate.netdigitellinc.com However, electrophilic substitution is also possible, typically requiring activating groups on the ring. researchgate.netyoutube.com

In the context of 4,2-disubstituted pyrimidines, the reactivity of the remaining positions is influenced by the existing substituents. Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing new functional groups onto the pyrimidine core. stackexchange.com The C4 and C6 positions of the pyrimidine ring are generally more susceptible to nucleophilic attack than the C2 position. nih.gov The regioselectivity of such reactions can be controlled by the choice of nucleophile and reaction conditions. researchgate.net For instance, amination reactions can be directed to specific positions on the pyrimidine ring to generate novel amino-pyrimidine derivatives. nih.gov

Table 2: Potential Derivatization at Unsubstituted Pyrimidine Positions

| Position | Reaction Type | Potential Reagents | Potential Products |

| C5 | Electrophilic Substitution | Nitrating agents, Halogenating agents | 5-Nitro, 5-Halo derivatives |

| C6 | Nucleophilic Substitution | Amines, Alkoxides | 6-Amino, 6-Alkoxy derivatives |

Functionalization of the Isoxazole Ring for Expanded Chemical Diversity

The isoxazole ring offers additional opportunities for structural modification, further expanding the chemical diversity of derivatives. rsc.orgrsc.org The isoxazole moiety can undergo various transformations, including electrophilic substitution and ring-opening reactions, depending on the substituents and reaction conditions. nih.gov Recent advances in synthetic methodologies have enabled the regioselective functionalization of the isoxazole ring. researchgate.net

Strategies such as transition metal-catalyzed cross-coupling reactions can be employed to introduce aryl, alkyl, or other functional groups at specific positions of the isoxazole ring. rsc.org For instance, palladium-catalyzed coupling reactions are powerful tools for C-C and C-N bond formation. The synthesis of isoxazole-functionalized pyrazolo[3,4-b]pyridine derivatives has demonstrated the utility of this approach in creating complex heterocyclic systems with potential biological activity. researchgate.net The development of novel isoxazolo[4,5-d]pyrimidine derivatives highlights the therapeutic potential of fused heterocyclic systems incorporating the isoxazole core. nih.gov

Advanced Synthetic Techniques and Methodological Innovations (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

Modern synthetic organic chemistry has seen the advent of advanced techniques that can significantly enhance the efficiency, selectivity, and sustainability of chemical transformations. Microwave-assisted synthesis and flow chemistry are two such powerful tools that have found widespread application in the synthesis of heterocyclic compounds, including pyrimidine derivatives. tandfonline.comeurekaselect.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable technique for accelerating organic reactions. orientjchem.orgasianpubs.org The rapid and uniform heating provided by microwaves can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.comnih.gov This technique has been successfully applied to the synthesis of a variety of pyrimidine derivatives, including fused pyrimidine systems. orientjchem.org The synthesis of isoxazole derivatives has also benefited from microwave-assisted methods. rsc.orgresearchgate.net

Flow Chemistry:

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mtak.huspringerprofessional.de This technology offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, higher reproducibility, and facile scalability. uc.ptbohrium.com The precise control over reaction parameters such as temperature, pressure, and reaction time allows for the optimization of reaction conditions to maximize yield and minimize by-product formation. springerprofessional.de Flow chemistry has been successfully employed in the synthesis of various heterocyclic scaffolds, including indoles and other complex ring systems. mdpi.com The principles of flow chemistry are well-suited for the multi-step synthesis of complex molecules, enabling the telescoping of reactions and minimizing the need for intermediate purification steps. mtak.hu

Table 3: Comparison of Synthetic Techniques

| Technique | Advantages | Disadvantages |

| Conventional Heating | Well-established, simple setup | Long reaction times, potential for side reactions, uneven heating |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity | Requires specialized equipment, potential for pressure buildup |

| Flow Chemistry | Enhanced safety, precise control, scalability, reproducibility | Higher initial investment, potential for clogging |

Stereoselective Synthesis and Chiral Resolution Strategies (if applicable to specific derivatives)

While this compound itself is achiral, the introduction of stereocenters during its derivatization can lead to the formation of enantiomers or diastereomers. In such cases, stereoselective synthesis or chiral resolution becomes crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for pharmacological studies, as different stereoisomers can exhibit distinct biological activities.

Stereoselective Synthesis:

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. rsc.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, asymmetric cyclopropanation reactions have been developed to synthesize chiral pyrimidine-substituted diester D-A cyclopropanes with high enantioselectivity. rsc.org The design and synthesis of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors have also involved considerations of stereochemistry to optimize biological activity. acs.org

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers on both analytical and preparative scales. nih.gov This method has been successfully applied to the resolution of chiral 1,4-dihydropyridine derivatives. nih.gov

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation of 4 Isoxazol 4 Yl 2 Methylthio Pyrimidine Analogs

Systematic Exploration of Substituent Effects on the Pyrimidine (B1678525) Core

The pyrimidine ring is a privileged scaffold found in numerous natural and synthetic bioactive compounds. Its chemical nature, characterized by electron-deficient carbon atoms at positions 2, 4, and 6, makes it amenable to nucleophilic substitution, while the C-5 position is more susceptible to electrophilic substitution. sigmaaldrich.com This inherent reactivity provides a versatile platform for structural modifications to probe interactions with biological targets.

The 2-(methylthio) group is a critical modulator of the electronic and steric profile of the pyrimidine ring. The sulfur atom can act as a hydrogen bond acceptor, and the entire group contributes to the lipophilicity of the molecule. The methylthio group is also an excellent leaving group, making it a versatile synthetic handle for introducing a wide array of substituents at the 2-position via nucleophilic substitution.

Research on various 2,4-diaminopyrimidine (B92962) derivatives has shown that introducing a thiomethyl group at the C-2 position can lead to specific inhibition of protein kinases like EGFR. researchgate.net The sulfur atom can be oxidized to the corresponding sulfinyl (sulfoxide) or sulfonyl (sulfone) moieties, which significantly alters the group's electronic properties and hydrogen bonding capacity. Such modifications have been explored in other pyrimidine series, revealing that these oxidized analogs can exhibit distinct biological activity profiles. acs.org

Bioisosteric replacement of the methylthio group with other functionalities is a common strategy to fine-tune biological activity. Potential replacements and their predicted impact are summarized in the table below.

| Original Group | Bioisosteric Replacement | Potential Impact on Biological Interactions |

| -S-CH₃ (Methylthio) | -O-CH₃ (Methoxy) | Increases polarity, potential hydrogen bond acceptor. |

| -NH-CH₃ (Methylamino) | Introduces hydrogen bond donor and acceptor capabilities. | |

| -CH₂-CH₃ (Ethyl) | Increases lipophilicity, probes steric tolerance. | |

| -CF₃ (Trifluoromethyl) | Electron-withdrawing, increases lipophilicity and metabolic stability. |

These modifications allow for a systematic exploration of the binding pocket's requirements, probing for hydrophobic interactions, hydrogen bonding opportunities, and steric constraints.

The C-5 and C-6 positions of the pyrimidine ring offer additional vectors for chemical modification that can significantly influence ligand-target interactions. The C-5 position, being less electron-deficient, is a site where substituents can modulate the electronic character of the ring system and provide additional interaction points. sigmaaldrich.com

Studies on different pyrimidine-based scaffolds have demonstrated the importance of C-5 substitution. For instance, in a series of pyrimidine nucleoside analogs, the introduction of long alkynyl chains at the C-5 position led to potent antimycobacterial activity, with activity increasing with the length of the substituent. jetir.org The introduction of a trifluoromethyl group at the 5-position has also been shown to be potent in both biochemical and cellular assays for certain kinase inhibitors. cambridgemedchemconsulting.com

Substitutions at the C-6 position can influence the relative orientation of the pyrimidine and isoxazole (B147169) rings, which can be critical for achieving the optimal conformation for binding. In trisubstituted pyrimidines, incorporating a bulky (E)-styryl substituent at the C-6 position demonstrated increased activity against certain cancer cell lines. cambridgemedchemconsulting.com Small, lipophilic, or hydrogen-bonding groups at these positions can serve to map the topology of the target's binding site.

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like pharmacokinetics or toxicity. acs.orgresearchgate.net Replacing the entire pyrimidine nucleus with other heterocyclic systems is a key strategy in lead optimization. This "scaffold hopping" can lead to novel intellectual property and significantly altered drug-like properties.

A deconstruction-reconstruction strategy allows for the formal replacement of a pyrimidine nitrogen atom with a carbon atom, effectively converting the pyrimidine into a substituted pyridine, a useful maneuver in SAR studies. scirp.org Other five- or six-membered heterocycles can also serve as effective bioisosteres.

| Original Scaffold | Potential Bioisostere | Rationale for Replacement |

| Pyrimidine | Pyridine | Alters the number and position of hydrogen bond acceptors. scirp.orgresearchgate.net |

| Triazine | Modifies the electronic distribution and basicity of the ring. nih.gov | |

| Thieno[2,3-d]pyrimidine | Fused ring system that alters shape and extends the scaffold. | |

| Pyrrolo[2,3-d]pyrimidine | Known as a 7-deazapurine, mimics natural purine (B94841) bases. | |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Serves as a bioisosteric candidate for purine scaffolds. |

These replacements can fundamentally alter the molecule's shape, polarity, and metabolic stability, providing access to new chemical space and potentially different biological targets.

Variations and Substitutions on the Isoxazole Ring System

The isoxazole ring is an electron-rich five-membered heterocycle that is frequently employed in medicinal chemistry due to its metabolic stability and ability to engage in various non-covalent interactions. The weak N-O bond is a characteristic feature that can be susceptible to cleavage under certain reductive conditions, a property that can be exploited in pro-drug design. For the 4-(isoxazol-4-yl) scaffold, modifications focus on the accessible 3- and 5-positions of the isoxazole ring.

Substituents at the C-3 and C-5 positions of the isoxazole ring can profoundly affect the molecule's electronic properties, conformation, and direct interactions with a target. These positions are synthetically accessible, allowing for the introduction of a diverse range of functional groups.

Structure-activity relationship studies across various isoxazole-containing series have provided valuable insights. For example, the introduction of electron-withdrawing groups like trifluoromethyl or chloro has been shown to increase biological activity in some contexts. In other cases, electron-donating groups such as methoxy (B1213986) substituents on an attached phenyl ring enhanced anticancer activity. The specific nature of the optimal substituent is highly dependent on the biological target.

The following table summarizes findings from various studies on isoxazole derivatives, which can guide the modification of the 4-(isoxazol-4-yl)pyrimidine scaffold.

| Position | Substituent Type | Example Substituents | Observed Effect in Various Studies | Reference(s) |

| C-3 Phenyl | Electron-withdrawing | Nitro, Chlorine | Enhanced antibacterial activity. | |

| Aryl groups | p-Bromo, p-Chloro | Increased affinity for calcium channels compared to p-Fluoro. | ||

| C-5 | Alkyl/Aryl groups | Methyl, Phenyl | Crucial for selective COX-2 inhibition. | |

| Phenyl with EWG/EDG | Methoxy, Dimethyl amino, Bromine | Enhanced antibacterial activity. | ||

| Phenyl with EWG | Sulfonylmethyl | Potent analgesic and anti-inflammatory activity. |

These findings highlight that both steric bulk and electronic effects are critical. Small alkyl groups, substituted phenyl rings, or other heterocyclic rings can be introduced at these positions to probe for additional binding interactions and optimize activity.

While the core 4-(isoxazol-4-yl)pyrimidine scaffold is planar and achiral, modifications to the substituents on either the isoxazole or pyrimidine rings can introduce stereocenters. The resulting stereoisomers can exhibit significantly different biological activities, affinities, and pharmacokinetic properties due to the three-dimensional nature of drug-target interactions.

Studies on analogs of the natural product acivicin, which contains a 4,5-dihydroisoxazole ring, have demonstrated that stereochemistry is crucial for recognition by cellular transporters and, consequently, for biological potency. Even for derivatives where the core remains aromatic, the introduction of a chiral center in a side chain can lead to enantiomers with distinct pharmacological profiles. For instance, the reduction of a 4,5-disubstituted isoxazole can lead to trans-4,5-disubstituted isoxazolines, where the relative stereochemistry is controlled.

Therefore, if any modification introduces a chiral center—for example, by adding a substituted alkyl chain or by reducing the isoxazole ring to an isoxazoline—it is imperative to resolve the enantiomers or diastereomers and test them individually. This allows for the identification of the eutomer (the more active stereoisomer) and provides a deeper understanding of the three-dimensional requirements of the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Derivation of Predictive QSAR Models for Compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of 4-(isoxazol-4-yl)-2-(methylthio)pyrimidine, the development of predictive QSAR models is crucial for guiding the synthesis of new derivatives with potentially enhanced potency and selectivity.

The process typically begins with the generation of a dataset of this compound analogs with experimentally determined biological activities. A variety of molecular descriptors are then calculated for each analog. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, where a linear equation is derived to correlate the biological activity with a combination of the most relevant descriptors. For instance, a hypothetical QSAR model for a series of this compound analogs might take the form:

log(1/IC50) = β0 + β1(Descriptor A) + β2(Descriptor B) + ...

Where IC50 is the half-maximal inhibitory concentration, and β values are the regression coefficients for each descriptor.

To enhance the predictive power and robustness of the models, more advanced statistical techniques such as Partial Least Squares (PLS) and genetic algorithms for feature selection are often utilized. These methods are particularly useful when dealing with a large number of descriptors and potential collinearity among them.

The validity and predictive capability of the developed QSAR models are rigorously assessed through internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (LOO-CV), ensure the model's stability and robustness. External validation, where the model's predictive power is tested on a set of compounds not used in the model development, is critical for confirming its real-world applicability. The statistical significance of the models is evaluated using parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root-mean-square error (RMSE).

A hypothetical dataset and the resulting QSAR model statistics for a series of this compound analogs are presented in the interactive table below.

| Compound ID | Experimental pIC50 | Predicted pIC50 (MLR) | Residual |

| A-01 | 6.5 | 6.4 | 0.1 |

| A-02 | 7.2 | 7.1 | 0.1 |

| A-03 | 5.8 | 5.9 | -0.1 |

| A-04 | 6.9 | 7.0 | -0.1 |

| A-05 | 7.5 | 7.4 | 0.1 |

Hypothetical QSAR Model Statistics:

R²: 0.92

Q²: 0.85

RMSE: 0.15

These predictive models, once validated, serve as powerful tools for the in silico screening of virtual libraries of novel this compound derivatives, prioritizing the synthesis of compounds with the highest predicted activity.

Application of Machine Learning in SAR Elucidation

In recent years, machine learning (ML) has revolutionized many areas of science, and drug discovery is no exception. In the context of SAR elucidation for this compound analogs, machine learning algorithms offer a powerful alternative to traditional QSAR methods, particularly when dealing with complex, non-linear relationships between chemical structure and biological activity.

A variety of machine learning algorithms can be applied to SAR studies. These include both supervised and unsupervised learning methods. Supervised learning algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN), are trained on a labeled dataset of compounds with known activities to learn the underlying SAR.

For example, a Random Forest model would build an ensemble of decision trees, each trained on a random subset of the data and descriptors. The final prediction for a new compound is then an average of the predictions from all the individual trees. This approach is known for its robustness and ability to handle high-dimensional data without overfitting.

The performance of machine learning models is typically evaluated using metrics such as the coefficient of determination (R²), mean squared error (MSE), and the area under the receiver operating characteristic (ROC) curve for classification models. Cross-validation is extensively used to ensure the generalizability of the models.

The interpretability of machine learning models is a key aspect of their application in SAR. Techniques like feature importance analysis in Random Forests can help identify the molecular descriptors that are most influential in determining the biological activity. This information is invaluable for medicinal chemists in understanding the key structural features required for potency.

A hypothetical comparison of the predictive performance of different machine learning models for a series of this compound analogs is shown in the table below.

| Machine Learning Model | R² (Training Set) | R² (Test Set) | RMSE (Test Set) |

| Multiple Linear Regression | 0.85 | 0.82 | 0.25 |

| Support Vector Machine | 0.95 | 0.90 | 0.18 |

| Random Forest | 0.98 | 0.93 | 0.15 |

| Artificial Neural Network | 0.97 | 0.91 | 0.17 |

The application of these sophisticated computational methods provides deeper insights into the SAR of this compound analogs, accelerating the design and discovery of new drug candidates. By leveraging the power of predictive modeling and machine learning, researchers can navigate the vast chemical space more efficiently and effectively.

Molecular Interactions and Mechanistic Studies of 4 Isoxazol 4 Yl 2 Methylthio Pyrimidine with Biological Targets

Identification and Characterization of Specific Macromolecular Targets

Research into derivatives of the 4-(isoxazol-4-yl)-2-(methylthio)pyrimidine framework has identified several key protein targets. These interactions are often characterized by high affinity and specificity, which are prerequisites for therapeutic potential. The primary targets identified for analogous compounds include various enzymes and receptors that play crucial roles in cellular signaling pathways.

The isoxazole-pyrimidine core is a versatile scaffold for developing inhibitors of several enzyme families, including kinases, cyclooxygenases (COX), and carbonic anhydrases (CAs).

Kinase Inhibition: Derivatives of the isoxazole-pyrimidine structure have been investigated as kinase inhibitors. For instance, compounds with a pyrazolo[3,4-d]pyrimidine core, which is structurally related to isoxazole-pyrimidine, have shown potent inhibitory activity against non-receptor tyrosine kinases like Src and the fusion protein Bcr-Abl. mdpi.com A lead optimization study on these derivatives identified compound 2a (SI388) as a dual Src/Bcr-Abl inhibitor with K_i_ values of 0.423 µM and 0.419 µM, respectively. mdpi.com Similarly, the isoxazole (B147169) moiety is present in VX-970 (M6620), a potent inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, highlighting the importance of this heterocycle in designing kinase inhibitors. nih.gov Another related class, the thieno[3,2-d]pyrimidines, led to the discovery of GDC-0941, a potent and selective inhibitor of class I PI3 kinase. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The isoxazole ring is a well-known pharmacophore in selective COX-2 inhibitors, such as Valdecoxib and Parecoxib. nih.gov This has prompted the development of new isoxazole-containing compounds with anti-inflammatory properties. nih.govnih.gov A series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives were synthesized and showed high potency and specificity for COX-2, with IC₅₀ values as low as 0.3 nM in human whole blood assays. nih.gov One specific derivative, COX-2-IN-12, demonstrated a selective COX-2 inhibition with an IC₅₀ of 19.98 μM. medchemexpress.com The selectivity for COX-2 over COX-1 is attributed to the larger active site of the COX-2 enzyme, which can accommodate the bulkier aryl groups often attached to the isoxazole or pyrimidine (B1678525) ring. nih.gov

Carbonic Anhydrase (CA) Inhibition: Isoxazole-containing compounds have been identified as a novel class of carbonic anhydrase inhibitors. nih.gov Studies on N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which contain a related thio-substituted aromatic system, revealed potent inhibition of several human CA (hCA) isoforms. nih.gov For example, one compound in this series was found to be a highly potent inhibitor of hCA IX and hCA XII, with K_I_ values of 4.7 nM and 0.96 nM, respectively. nih.govresearchgate.net These inhibitors are thought to bind at the entrance of the active site. nih.gov Other studies on sulfonamides incorporating pyrazole (B372694) and pyridazine (B1198779) carboxamides have also yielded isoform-selective CA inhibitors. mdpi.com

Table 1: Enzyme Inhibition Data for Isoxazole-Pyrimidine Analogs and Related Compounds

| Compound/Series | Target Enzyme | Inhibition Value (K_i_ or IC₅₀) | Reference |

|---|---|---|---|

| 2a (SI388) | Src Kinase | K_i_ = 0.423 µM | mdpi.com |

| 2a (SI388) | Bcr-Abl Kinase | K_i_ = 0.419 µM | mdpi.com |

| 2-(4-methylsulfonylphenyl)pyrimidine derivatives | COX-2 (HWB assay) | IC₅₀ = 0.3 - 2.4 nM | nih.gov |

| COX-2-IN-12 | COX-2 | IC₅₀ = 19.98 μM | medchemexpress.com |

| N-substituted sulfonylguanidine (B1260306) (Compound 14) | hCA IX | K_I_ = 4.7 nM | nih.gov |

| N-substituted sulfonylguanidine (Compound 14) | hCA XII | K_I_ = 0.96 nM | nih.gov |

The isoxazole scaffold has been instrumental in developing ligands for nuclear receptors, particularly the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists. nih.govresearchgate.net Binding assays, such as the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay, have been used to quantify the potency of these compounds. nih.gov Competition assays with known orthosteric agonists have further confirmed that these isoxazole derivatives bind to an allosteric site on the receptor. nih.gov

Biophysical techniques are crucial for confirming direct binding and quantifying the energetics of protein-ligand interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. For example, ITC was used to validate the binding of novel small molecule inhibitors to Murine Double Minute 2 (MDM2), where initial hits showed binding affinities in the low micromolar range. nih.gov In another study, ITC was employed to characterize the binding of inhibitors to CPT-2 solubilized in detergent micelles, demonstrating the technique's utility for membrane proteins. nih.govcore.ac.uk This work showed that for one inhibitor, binding was solely enthalpy-driven, while for others, both enthalpy and entropy contributed. nih.gov

Thermal Shift Assay (TSA): TSA is another technique used to detect ligand binding by measuring the change in a protein's thermal stability upon ligand association. For the allosteric RORγt inverse agonists, a TSA was used as an orthogonal assay. nih.gov The most potent compounds identified in functional assays also showed the highest thermal stabilization effect on the RORγt protein, with ΔT_m_ values as high as 6.4 °C. nih.gov

Table 2: Biophysical Data for Ligand-Protein Interactions of Related Compounds

| Compound Class | Target Protein | Technique | Key Finding | Reference |

|---|---|---|---|---|

| Trisubstituted Isoxazoles | RORγt | TSA | ΔT_m_ up to 6.4 °C, confirming direct binding and stabilization. | nih.gov |

| Novel Small Molecules | MDM2 | ITC | Binding affinities (K_D_) of 2.08 µM to 16.6 µM for initial hits. | nih.gov |

| CPT-2 Inhibitors | CPT-2 | ITC | Binding can be enthalpy-driven, entropy-driven, or both. | nih.gov |

Elucidation of Molecular Mechanisms of Action at the Sub-Cellular Level

Understanding how a ligand binds to its target and the subsequent conformational effects on the protein is key to elucidating its mechanism of action.

The distinction between orthosteric and allosteric binding is critical for drug development. Orthosteric ligands bind to the same site as the endogenous substrate or ligand, while allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the protein's activity. nih.govnih.gov

The isoxazole scaffold has proven to be effective in the design of allosteric modulators. nih.gov As mentioned, trisubstituted isoxazoles were identified as selective allosteric inverse agonists for RORγt. nih.govresearchgate.net This was confirmed through competition binding assays where the isoxazole compounds competed with a known orthosteric agonist only at high concentrations, indicating a distinct binding site. nih.gov Allosteric modulators offer potential advantages over orthosteric ligands, including higher subtype selectivity due to less conserved sequences at allosteric sites and a "ceiling effect" on their activity, which can lead to improved safety profiles. nih.govnih.gov

The binding of a ligand, whether allosteric or orthosteric, can induce significant changes in the conformational dynamics of the target protein. These changes are fundamental to the mechanism of inhibition or activation.

For allosteric kinase inhibitors, such as the type III MEK inhibitors, binding occurs in a pocket adjacent to the ATP-binding site. frontiersin.org This binding event stabilizes an inactive conformation of the kinase, often by affecting the positioning of key structural elements like the αC-helix and the activation loop, thereby preventing the enzyme from adopting its active state. frontiersin.org While specific crystallographic or NMR data for this compound is not available, the principles derived from studies of structurally similar inhibitors are applicable. For example, the rational design of the ATR kinase inhibitor VX-970 involved optimizing both intra- and intermolecular polar interactions to stabilize the desired protein-ligand conformation. nih.gov Computational studies, such as molecular dynamics simulations, can also provide insight into how a ligand modulates the dynamic behavior of its target protein upon binding. nih.govchemmethod.com

Interference with Specific Biochemical Pathways (e.g., Signal Transduction Cascades, Nucleic Acid Synthesis)

The pyrimidine scaffold is a fundamental component of nucleic acids, making its derivatives key players in the modulation of DNA and RNA synthesis and, consequently, in the regulation of cellular growth and proliferation nih.gov. The isoxazole moiety, another critical component of the title compound, is also recognized for its broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties niscpr.res.inymerdigital.com. The combination of these two heterocyclic rings in this compound suggests a potential for interference with various biochemical pathways.

Recent studies on related isoxazole-pyrimidine derivatives have shed light on their potential mechanisms of action. For instance, a series of isoxazole-pyrimidine compounds have been identified as inhibitors of Transforming Acidic Coiled-Coil protein 3 (TACC3), a protein implicated in various cancers googleapis.com. A lead compound from this series, 13b , was shown to induce mitotic arrest, apoptosis (programmed cell death), and DNA damage googleapis.com. This suggests that isoxazole-pyrimidine scaffolds can disrupt fundamental cellular processes like cell division and survival.

Furthermore, pyrimidine derivatives are known to interfere with signal transduction cascades. One study on a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated its ability to inhibit the MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival nih.gov. While this compound differs from this compound, it highlights the potential for pyrimidine-based molecules to modulate key signaling pathways in cancer cells.

The inhibition of pyrimidine biosynthesis itself is a well-established anticancer and antiviral strategy rupress.org. By targeting enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), small molecules can deplete the cellular pool of pyrimidines, thereby halting nucleic acid synthesis and arresting cell growth rupress.orgnih.gov. This mechanism is particularly effective against rapidly dividing cells, which have a high demand for DNA and RNA precursors nih.govquizgecko.com. The structural similarity of this compound to endogenous pyrimidines suggests it could potentially act as an inhibitor in this pathway.

| Pathway/Process | Observed Effect in Related Compounds | Potential Implication for this compound | Reference |

| Cell Cycle | Mitotic Arrest | Interference with cell division | googleapis.com |

| Apoptosis | Induction of programmed cell death | Promotion of cancer cell death | googleapis.com |

| DNA Integrity | Induction of DNA damage | Disruption of genetic material | googleapis.com |

| Signal Transduction | Inhibition of MEK/ERK pathway | Blockade of pro-survival signaling | nih.gov |

| Nucleic Acid Synthesis | Inhibition of pyrimidine biosynthesis | Depletion of precursors for DNA/RNA | rupress.orgnih.gov |

Structural Biology Investigations of Ligand-Target Complexes

Understanding the three-dimensional interactions between a ligand and its biological target is crucial for elucidating its mechanism of action and for guiding further drug development. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in providing this atomic-level detail.

X-ray crystallography is a powerful technique that can determine the precise three-dimensional structure of a molecule, including how a ligand binds to its protein target nih.gov. To date, no public records of a co-crystal structure of this compound with a biological target have been found.

However, structural studies of related compounds offer valuable insights. For example, the X-ray crystal structure of a different isoxazolone derivative has been determined, revealing the spatial arrangement of the isoxazole ring and its substituents nih.govnih.gov. In one study, the crystal structure of a trisubstituted isoxazole in complex with the retinoic-acid-receptor-related orphan receptor γt (RORγt) revealed key hydrophobic interactions and the conformation of the linker at the C-4 position of the isoxazole ring nih.gov. Such studies provide a framework for understanding how the isoxazole moiety of this compound might be oriented within a protein binding pocket.

NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing information on which parts of a molecule are involved in binding and the dynamics of the interaction nih.gov. While specific solution-state binding studies for this compound are not currently available in the public domain, the use of NMR for characterizing similar compounds is well-documented.

For instance, 1H NMR and 13C NMR have been used to confirm the chemical structure of newly synthesized pyrimidine and isoxazole derivatives ymerdigital.comnih.govniscair.res.inmdpi.comnih.gov. In a study of pyrazolo[3,4-d]pyrimidine derivatives, NMR spectroscopy was used to elucidate the structures of the synthesized compounds nih.gov. Furthermore, competition NMR assays have been developed to screen for small-molecule inhibitors of protein-protein interactions, demonstrating the utility of this technique in identifying and characterizing bioactive compounds scilit.com. These examples highlight the potential of NMR to characterize the binding of this compound to its biological targets.

Investigation of Off-Target Interactions and Polypharmacology

The ability of a single compound to interact with multiple biological targets, known as polypharmacology, is a growing area of interest in drug discovery. This can lead to both beneficial therapeutic effects and unwanted side effects. The isoxazole and pyrimidine moieties present in this compound are known to be "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets niscair.res.in.

Studies on related isoxazole derivatives have demonstrated a range of biological activities, suggesting potential for off-target interactions. For example, some isoxazole derivatives have been shown to act as regulators of immune function, exhibiting both immunosuppressive and immunostimulatory effects nih.gov. This suggests that this compound could potentially modulate the immune system.

Furthermore, a study on trisubstituted isoxazoles as allosteric ligands for RORγt also investigated their selectivity against other nuclear receptors nih.gov. While the lead compound showed good selectivity, it also displayed cross-reactivity with the peroxisome proliferator-activated receptor γ (PPARγ), highlighting the potential for off-target binding within a protein family nih.gov.

The investigation of off-target interactions is crucial for a comprehensive understanding of a compound's biological profile. While specific data for this compound is not available, the known activities of its constituent ring systems suggest that it may interact with multiple targets.

| Potential Off-Target Family | Observed Activity in Related Compounds | Potential Implication | Reference |

| Immune System Proteins | Immunosuppressive and immunostimulatory effects | Modulation of immune responses | nih.gov |

| Nuclear Receptors (e.g., PPARγ) | Cross-reactivity with other family members | Unintended effects on metabolic pathways | nih.gov |

Computational and Theoretical Chemistry Investigations of 4 Isoxazol 4 Yl 2 Methylthio Pyrimidine

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand might interact with a protein's binding site. mdpi.comresearchgate.net This information is crucial for designing new drugs and understanding their mechanisms of action.

Prediction of Binding Modes and Affinities to Target Proteins

There are currently no publicly available studies that detail the predicted binding modes or affinities of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine with any specific protein targets. Research on analogous structures often involves docking into the active sites of enzymes like cyclooxygenases (COX) or various kinases to predict binding interactions and energies. nih.govnih.gov However, without specific studies on the target compound, any discussion of its binding behavior would be purely speculative.

Virtual Screening for Identification of Novel Binding Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netmdpi.commdpi.com There is no evidence in the current scientific literature to suggest that this compound has been used as a query molecule in virtual screening campaigns or identified as a hit for any particular biological target.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of a molecule's behavior over time, offering insights into the stability of ligand-protein complexes and the influence of the solvent environment. nih.gov

Analysis of Ligand-Target Complex Stability and Conformational Fluctuations

No published MD simulation studies are available for this compound. Such studies would typically analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the compound within a binding pocket, but this data does not exist for this specific molecule. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. epstem.net These calculations can provide valuable data on properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies. A search of the literature did not yield any quantum chemical studies specifically performed on this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its reactivity, stability, and intermolecular interactions. Key parameters derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates a molecule that is more polarizable and prone to chemical reactions. nih.gov For pyrimidine (B1678525) derivatives, this gap is instrumental in explaining charge transfer interactions within the molecule. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)), are used to determine these energy levels. irjweb.comnih.gov For instance, a related study on pyrimidine derivatives calculated a HOMO-LUMO gap of 3.991 eV, suggesting the molecule has low chemical stability and is more polarizable. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. It is a valuable tool for predicting how a molecule will interact with other molecules, including biological targets. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. This analysis helps in understanding non-covalent interactions and the binding orientation of a molecule within a receptor's active site.

Table 1: Theoretical Electronic Properties

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | ΔE = ELUMO - EHOMO |

| Molecular Electrostatic Potential (MEP) | Reactivity sites, intermolecular interactions | Calculated from the total electron density |

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of molecules, aiding in their identification and structural elucidation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed to complement experimental data. These predictions are crucial for assigning signals in complex spectra and confirming the proposed structure of synthesized compounds. For example, in the characterization of novel pyrimidine derivatives, predicted ¹H NMR signals for specific protons, such as those of a methyl group or an NH proton, have been shown to be in good agreement with experimental values. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. Theoretical IR spectra can be calculated using DFT methods. mdpi.com These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, providing a reliable comparison with experimental FT-IR spectra. nih.gov For instance, characteristic IR bands for C=O, N-H, and C-N stretching in pyrimidine and isoxazole (B147169) derivatives have been successfully predicted and matched with experimental data. rjpbcs.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the standard method for predicting UV-Vis absorption spectra, including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths. nih.gov The predicted spectra can help in understanding the electronic structure and the nature of electronic transitions, such as π→π* or n→π* transitions, which are common in heterocyclic systems. The UV-Vis absorption spectra of similar compounds have been shown to have λmax values in the range of 392-464 nm. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Parameters | Significance |

|---|---|---|

| ¹H and ¹³C NMR | Chemical shifts (δ) | Structural confirmation and assignment |

| IR | Vibrational frequencies (cm⁻¹) | Identification of functional groups |

| UV-Vis | λmax, Excitation energies | Electronic transitions and conjugation |

Reaction Mechanism Pathway Energetics and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. By calculating the potential energy surface of a reaction, chemists can identify the most probable reaction pathways.

This involves locating the transition state structures and calculating their energies. The energy barrier (activation energy) determines the rate of the reaction. For complex, multi-step reactions, computational analysis can elucidate the entire reaction pathway, including intermediates and transition states. For example, in the synthesis of pyrimidine derivatives, understanding the energetics of cyclization or substitution reactions is crucial for optimizing reaction conditions and improving yields. mdpi.com Analysis of reaction pathways for isoxazole-containing molecules has identified multi-step reactions leading to various products. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Profiling

The success of a drug candidate is highly dependent on its ADMET properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify and eliminate compounds with unfavorable profiles.

Computational Assessment of Theoretical Permeability and Solubility

Permeability: A drug's ability to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is a critical factor for its oral bioavailability. Computational models can predict permeability based on molecular properties like lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For novel isoxazole derivatives, promising values for passive membrane permeability have been demonstrated through such computational assessments. nih.gov

Solubility: Aqueous solubility is another key determinant of drug absorption. Poor solubility can lead to low bioavailability. nih.gov Computational models predict aqueous solubility (logS) using various molecular descriptors. These predictions are valuable for prioritizing compounds for further development. While some computational approaches have struggled to accurately predict experimental solubility, they remain a useful tool for qualitative assessment. nih.gov

Prediction of Major Metabolic Pathways and Metabolite Structures

Understanding how a compound is metabolized is crucial for predicting its half-life, potential drug-drug interactions, and the formation of toxic metabolites. In silico metabolism prediction tools can identify the most likely sites of metabolism on a molecule and predict the structures of the resulting metabolites.

For pyrimidine and isoxazole-containing compounds, common metabolic reactions include oxidation, hydroxylation, and N-dealkylation, often mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov For instance, studies on pyrazolo[3,4-d]pyrimidines have shown that they undergo oxidative dechlorination and N-dealkylation, with the CYP3A family being the primary enzymes involved. nih.gov Computational models can predict these metabolic pathways, providing insights into the potential for bioactivation, where a metabolite is more reactive or toxic than the parent compound. nih.gov

Table 3: In Silico ADMET Predictions

| ADMET Property | Key Parameters | Importance |

|---|---|---|

| Absorption | Permeability, Solubility, GI absorption | Bioavailability |

| Distribution | Plasma protein binding, Blood-brain barrier penetration | Drug reaching the target site |

| Metabolism | CYP450 metabolism, Major metabolites | Drug half-life, potential toxicity |

| Excretion | Renal clearance | Elimination from the body |

| Toxicity | hERG inhibition, Mutagenicity, Carcinogenicity | Safety profile |

Fragment-Based Drug Design (FBDD) and De Novo Design Approaches

Fragment-Based Drug Design (FBDD): FBDD is a powerful strategy for lead discovery that starts with identifying low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then grown or linked together to create more potent, lead-like molecules. nih.gov The isoxazole and pyrimidine rings are common scaffolds in medicinal chemistry and can serve as starting fragments in FBDD campaigns. researchgate.net High-throughput screening and computational methods are used to identify initial fragment hits. The process often involves iterative cycles of chemical synthesis and biological testing, guided by structural information from techniques like X-ray crystallography.

De Novo Design: De novo design involves the computational generation of novel molecular structures that are predicted to bind to a specific target. These methods use algorithms to build molecules atom-by-atom or by combining pre-defined fragments within the constraints of a receptor's binding site. This approach can lead to the discovery of entirely new chemical scaffolds with desired pharmacological properties. For a target where this compound or a similar scaffold shows activity, de novo design could be employed to generate novel analogs with improved potency and selectivity.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-5-nitropyrimidine |

| 4-methyl-2-(methylthio)pyrimidine |

| 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole |

| N-(1-sulfanylprop-1-en-2-yl)carbodiimide |

| N-(1-thioxopropan-2-yl)carbodiimide |

| N-(2-methylthiiran-2-yl)carbodiimide |

| 2-methyl-1H-azirene-1-carbimidothioic acid |

| Cyanamide |

| 2-methylthiirene |

| 1-propyne-1-thiole |

| methylthioketene |

| Propyne |

| 3-aminethiazirene |

| N-sulfanylcarbodiimide |

| 2-amino-4-methylthiazole |

| 2-amino-6-methyl-pyrimidin-4-ol |

| 2,6-diamino-pyrimidin-4-ol |

| 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate |

Role of 4 Isoxazol 4 Yl 2 Methylthio Pyrimidine in Advanced Chemical Biology and Medicinal Chemistry Research

Utility as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are indispensable tools for dissecting complex biological systems. The isoxazole-pyrimidine scaffold is well-suited for this purpose due to its synthetic accessibility and the potential for systematic modification, which allows for the fine-tuning of its properties to interact with specific biological targets. researchgate.net

Phenotypic screening, a cornerstone of drug discovery, identifies compounds that produce a desired biological effect without prior knowledge of the molecular target. Once a "hit" like an isoxazole-pyrimidine derivative is identified, the subsequent challenge is to determine its mechanism of action through target validation.

Derivatives of the isoxazole-pyrimidine class have proven effective in such studies. For instance, in a recent study, an isoxazole-pyrimidine derivative, compound 13b , was identified as a potent anticancer agent. To validate its biological target, researchers employed a drug-affinity responsive target stability (DARTS) assay. This technique identified Transforming Acidic Coiled-Coil 3 (TACC3) as the specific binding partner, confirming it as a biologically significant target for this class of compounds and positioning 13b as an advanced lead for developing TACC3 inhibitors. nih.gov Similarly, isoxazolo[5,4-d]pyrimidines have been developed as selective agonists for Toll-like receptor 7 (TLR7), enabling detailed studies of the TLR7-mediated immune response. nih.gov

These examples highlight how the 4-(isoxazol-4-yl)-2-(methylthio)pyrimidine core can serve as a valuable starting point for developing probes for phenotypic screens. Its inherent biological activity, derived from its structural similarity to endogenous purines, makes it a likely candidate to interact with a variety of biological pathways, particularly those involving kinases and nucleotide-binding proteins. nih.gov

Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of entire enzyme families directly in native biological systems. An ABP typically consists of three components: a recognition element (warhead) that binds to the target, a reactive group that forms a covalent bond with the active enzyme, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and isolation.